4-phenyldiazenyl-2-propoxyaniline

Description

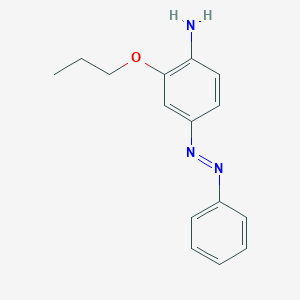

This compound contains:

- A phenyldiazenyl (-N=N-C₆H₅) group at the para position relative to the aniline amine (-NH₂).

- A propoxy (-O-CH₂CH₂CH₃) group at the ortho position.

Properties

IUPAC Name |

4-phenyldiazenyl-2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZGIBJOAJXVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037850 | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126335-28-2 | |

| Record name | Benzenamine, 4-(phenylazo)-2-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkoxylation of 2-Aminophenol

2-Aminophenol reacts with propyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the propoxy group via nucleophilic aromatic substitution:

Key Conditions :

-

Solvent: Dimethylformamide (DMF) or acetone.

-

Yield: ~70–85% (hypothetical, based on analogous etherifications).

Diazotization of Aniline

Aniline is diazotized to generate benzenediazonium chloride, which subsequently couples with 2-propoxyaniline:

Reaction Protocol

-

Acidification : Dissolve aniline in concentrated HCl at 0–5°C.

-

Nitrosation : Add aqueous NaNO₂ slowly to maintain temperature <5°C.

-

Stabilization : Use excess HCl to prevent diazonium salt decomposition.

Critical Parameters :

-

Temperature : Strictly 0–5°C to avoid side reactions (e.g., diazoamino formation).

-

NaNO₂ Purity : Anhydrous NaNO₂ ensures consistent reactivity.

Azo Coupling Reaction

The benzenediazonium salt reacts with 2-propoxyaniline in a basic medium (e.g., sodium acetate buffer) to form the target compound:

Mechanism

The propoxy group activates the aromatic ring of 2-propoxyaniline, directing electrophilic attack to the para position:

Optimization Insights :

-

pH Control : Sodium acetate buffer (pH 8–10) enhances coupling efficiency.

-

Temperature : 0–10°C minimizes diazonium salt decomposition.

Alternative Synthetic Approaches

Nitro Reduction Pathways

Nitro precursors (e.g., 4-nitro-2-propoxyaniline) could be reduced to amines before diazotization. However, this adds steps and complicates purification.

Reaction Data and Comparative Analysis

Industrial and Research Implications

The synthesis of this compound exemplifies classic azo chemistry, with applications in dyes and pigments. Future research could explore:

-

Green Solvents : Replace DMF with ionic liquids or water.

-

Catalytic Methods : Enzymatic or photocatalytic diazotization to reduce HNO₂ usage.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the azo group can result in the formation of corresponding amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-phenyldiazenyl-2-propoxyaniline is used as a precursor for the synthesis of more complex azo compounds and dyes. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry.

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope.

Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, particularly in targeting specific cellular pathways.

Industry: In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-phenyldiazenyl-2-propoxyaniline involves its interaction with cellular components, primarily through its azo group. The compound can undergo reduction within the cell, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular functions and pathways, making it useful in research applications.

Comparison with Similar Compounds

Key Challenges in Comparison

The evidence describes 4-(prop-2-ynyloxy)aniline , which differs in substituents and positions:

Without data on the target compound, comparisons regarding solubility, stability, reactivity, or spectroscopic data cannot be made.

Critical Gaps in Evidence

- Structural Data : The evidence lacks molecular weight, spectral data (IR, NMR), or crystallographic information for the target compound.

- Synthetic Routes: No methods for synthesizing this compound are described.

- Comparative Studies: No peer-reviewed studies comparing this compound to structurally similar azo or alkoxy-substituted anilines.

Recommendations

To produce the requested article, the following data are essential:

Experimental Data : Synthesis protocols, melting points, and spectroscopic characterization.

Comparative Metrics : Side-by-side analyses with compounds like 4-nitro-2-propoxyaniline or 4-(phenyldiazenyl)aniline .

Theoretical Studies : Computational chemistry insights (e.g., DFT calculations on electronic structure).

Biological Activity

4-Phenyldiazenyl-2-propoxyaniline, also known by its CAS number 126335-28-2, is a diazo compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.34 g/mol

The compound features a diazo functional group (-N=N-) linked to a phenyl group and a propoxy substituent, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress through ROS production, leading to cellular damage.

- DNA Interaction : Potential intercalation into DNA structures could disrupt replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in certain experimental models.

Case Studies

Several studies highlight the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings : The compound exhibited significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

-

Cytotoxicity Assay :

- Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Findings : Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effectiveness at micromolar concentrations.

-

Anti-inflammatory Research :

- Objective : To investigate the anti-inflammatory effects in a rodent model of induced inflammation.

- Findings : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines compared to untreated controls.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.